Cas no 1261799-02-3 (1-Aminonaphthalene-6-methanol)

1-Aminonaphthalene-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 1-Aminonaphthalene-6-methanol
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- Inchi: 1S/C11H11NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7,12H2
- InChI Key: UICYMJKCRVWVGS-UHFFFAOYSA-N
- SMILES: OCC1C=CC2C(=CC=CC=2C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 46.2
- XLogP3: 1.4
1-Aminonaphthalene-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001731-500mg |
1-Aminonaphthalene-6-methanol |
1261799-02-3 | 98% | 500mg |
989.80 USD | 2021-05-31 | |
Alichem | A219001731-1g |
1-Aminonaphthalene-6-methanol |
1261799-02-3 | 98% | 1g |
1,819.80 USD | 2021-05-31 |
1-Aminonaphthalene-6-methanol Related Literature
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1. Book reviews
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2. Book reviews
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Book reviews
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 1-Aminonaphthalene-6-methanol
Recent Advances in the Study of 1-Aminonaphthalene-6-methanol (CAS: 1261799-02-3) and Its Applications in Chemical Biology and Medicine
The compound 1-Aminonaphthalene-6-methanol (CAS: 1261799-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-Aminonaphthalene-6-methanol as a versatile building block in the synthesis of novel bioactive molecules. Its naphthalene core, combined with the functional amino and hydroxyl groups, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery. Researchers have successfully utilized this compound in the development of fluorescent probes for cellular imaging, owing to its inherent fluorescence properties and stability under physiological conditions.
In the context of medicinal chemistry, 1-Aminonaphthalene-6-methanol has shown promising results as a precursor for the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of selective inhibitors targeting specific cancer-related kinases. The compound's ability to interact with key amino acid residues in the ATP-binding pocket of kinases has been particularly noteworthy, offering new avenues for targeted cancer therapy.
From a pharmacological perspective, recent in vitro and in vivo studies have revealed interesting pharmacokinetic properties of 1-Aminonaphthalene-6-methanol derivatives. These compounds exhibit favorable absorption and distribution profiles, with some analogs showing significant blood-brain barrier penetration. This characteristic makes them particularly interesting for the development of central nervous system (CNS)-targeting drugs, addressing a longstanding challenge in neuropharmacology.
The safety profile of 1-Aminonaphthalene-6-methanol has also been investigated in recent toxicological studies. Preliminary results indicate that while the parent compound shows acceptable toxicity levels in mammalian cell lines, certain derivatives require careful structural optimization to minimize off-target effects. These findings underscore the importance of continued structure-activity relationship (SAR) studies to maximize therapeutic potential while reducing adverse effects.
Looking forward, researchers are exploring the application of 1-Aminonaphthalene-6-methanol in the emerging field of theranostics, where diagnostic and therapeutic functions are combined in a single agent. The compound's dual functionality as both a pharmacophore and imaging agent positions it as an attractive candidate for such applications. Current investigations are focusing on conjugating this scaffold with targeting moieties to create tumor-specific theranostic agents.
In conclusion, 1-Aminonaphthalene-6-methanol (CAS: 1261799-02-3) represents a promising chemical entity with diverse applications in chemical biology and medicine. The recent surge in research activity surrounding this compound reflects its potential to address multiple challenges in drug discovery and development. As research progresses, we anticipate seeing more sophisticated derivatives of this scaffold entering preclinical and clinical development stages.
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